N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)acetamide
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Overview
Description
N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)acetamide is an organic compound with the molecular formula C17H22N2O. This compound is known for its unique structure, which includes a dimethylamino group attached to a phenyl ring, further connected to an acetamide group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)acetamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with 4-aminophenylacetamide. The reaction is carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) to facilitate the formation of the desired product . The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)acetamide undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity . Additionally, its interaction with cellular receptors may contribute to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[4-(Dimethylamino)phenyl]sulfamoyl}phenyl)acetamide
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- Methanone, [4-(dimethylamino)phenyl]phenyl-
Uniqueness
N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)acetamide is unique due to its specific structural features, such as the presence of both dimethylamino and acetamide groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds .
Properties
CAS No. |
25464-94-2 |
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Molecular Formula |
C17H20N2O |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
N-[4-[[4-(dimethylamino)phenyl]methyl]phenyl]acetamide |
InChI |
InChI=1S/C17H20N2O/c1-13(20)18-16-8-4-14(5-9-16)12-15-6-10-17(11-7-15)19(2)3/h4-11H,12H2,1-3H3,(H,18,20) |
InChI Key |
HXNNHPAJJAMTTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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